molecular formula C7H7BrN2O2 B2561813 Methyl 5-amino-6-bromopicolinate CAS No. 797060-52-7

Methyl 5-amino-6-bromopicolinate

Cat. No.: B2561813
CAS No.: 797060-52-7
M. Wt: 231.049
InChI Key: BQRNYEXDPHWQLV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-6-bromopicolinate can be synthesized through the reaction of 5-amino-6-bromopyridine with methyl formate. The reaction conditions can be adjusted based on the specific experimental setup, but typically involve heating the reactants in an appropriate solvent for a certain period .

Industrial Production Methods

In an industrial setting, the synthesis of this compound often involves the use of hydrogen bromide and hydrogen peroxide in water at room temperature. For example, 2.0 ml of a 32% hydrogen peroxide solution is added to methyl 5-aminopyridine-2-carboxylate and 30 ml of 48% hydrobromic acid. The reaction mixture is stirred at room temperature for two hours, followed by the addition of more hydrogen peroxide and further stirring for an hour. The mixture is then neutralized with concentrated ammonia solution, extracted with ethyl acetate, and purified by chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-6-bromopicolinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen bromide, hydrogen peroxide, and various organic solvents such as ethyl acetate and cyclohexane. Reaction conditions often involve room temperature or slightly elevated temperatures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Methyl 5-amino-6-bromopicolinate has several scientific research applications, including:

Mechanism of Action

The mechanism by which Methyl 5-amino-6-bromopicolinate exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and amino group in the compound allow it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 5-amino-6-bromopicolinate include:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and in various scientific research applications .

Properties

IUPAC Name

methyl 5-amino-6-bromopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRNYEXDPHWQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2.0 ml of hydrogen peroxide solution (32% strength) were added to methyl 5-aminopyridine-2-carboxylate (2.0 g, 13.15 mmol) and 30 ml of 48% strength hydrobromic acid, and the reaction was stirred at room temperature for two hours. Another 0.32 ml of hydrogen peroxide solution were then added, and the mixture was stirred for a further hour. The mixture was adjusted to pH 8 by addition of concentrated ammonia solution with ice cooling and extracted three times with in each case 60 ml of ethyl acetate. The organic phase was dried over sodium sulphate, concentrated on a rotary evaporator and chromatographed on silica gel (mobile phase: cyclohexane/ethyl acetate). This gave 1.32 g of the desired product (42.3% of theory).
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Synthesis routes and methods II

Procedure details

To a solution of 5.00 g 5-amino-pyridine-2-carboxylic acid methyl ester in 75 mL of a 48% aqueous solution of hydrobromic acid, 3.39 mL of a 32% aqeous solution of hydrogen peroxide were added. The mixture was stirred at room temperature for 2 hours, then additional 0.80 mL hydrogen peroxide solution were added. After stirring for 1 hour the reaction mixture was cooled down and brought to pH 8 by addition of concentrated aqueous ammonia. The mixture was extracted with 300 mL ethyl acetate. The aqueous layer was washed with additional ethyl acetate and then the combined organic phases were dried over sodium sulfate. After filtration the solvent was removed under reduced pressure and the residue was purified by chromatography on silica gel eluting with a n-heptane/ethyl acetate gradient. Yield: 2.83 g MS(ES+): m/e=231.
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